3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The intermediate is then subjected to a Friedel-Crafts acylation reaction with furan-2-carboxylic acid chloride.
- Reaction conditions: Lewis acid catalyst (e.g., aluminum chloride), at low temperatures.
Formation of the Pyrrolidine Ring
- The final step involves the reaction of the intermediate with pyrrolidine in the presence of a base (e.g., sodium hydride) to form the desired product.
- Reaction conditions: Aprotic solvent (e.g., dimethylformamide), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Fluorophenyl Intermediate
- Starting with 4-fluorobenzaldehyde, a Grignard reaction with a suitable organomagnesium reagent can be performed to introduce the desired substituents.
- Reaction conditions: Anhydrous ether as a solvent, under inert atmosphere (e.g., nitrogen or argon).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
- Common reagents: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The furan and pyrrolidine rings contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 3-(4-Bromophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 3-(4-Methylphenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one enhances its chemical stability and reactivity compared to its chloro, bromo, and methyl analogs.
- Reactivity : The compound exhibits unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom, making it distinct in its chemical behavior.
Properties
Molecular Formula |
C17H18FNO2 |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18FNO2/c18-14-7-5-13(6-8-14)15(16-4-3-11-21-16)12-17(20)19-9-1-2-10-19/h3-8,11,15H,1-2,9-10,12H2 |
InChI Key |
QKRWAYNFRANIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.